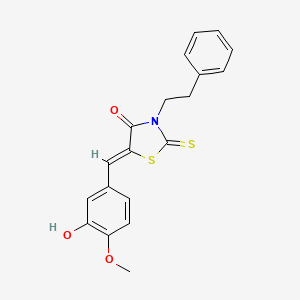

![molecular formula C15H11F3N2O4S B3553023 2-[(2-nitrophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3553023.png)

2-[(2-nitrophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Descripción general

Descripción

The compound “2-[(2-nitrophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It contains a nitrophenyl group, a trifluoromethylphenyl group, and an acetamide group . These groups are common in many organic compounds and are often used in the synthesis of pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The nitrophenyl and trifluoromethylphenyl groups are aromatic rings, which could participate in π-π stacking interactions. The acetamide group could form hydrogen bonds with other molecules .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the nitro group can be reduced to an amine, and the acetamide group can undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more polar, while the trifluoromethyl group could increase its lipophilicity .Mecanismo De Acción

Target of Action

The primary target of CBKinase1_001793, also known as SR-01000243068-1, is the Casein Kinase 1 (CK1) family . CK1 isoforms are known to phosphorylate key regulatory molecules involved in various cellular processes such as the cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

The compound interacts with its targets, the CK1 isoforms, by binding to their active sites. This binding can either inhibit or enhance the kinase activity of the CK1 isoforms, leading to changes in the phosphorylation status of their substrate proteins . The exact mode of interaction and the resulting changes are currently under investigation.

Biochemical Pathways

The affected pathways primarily involve cell cycle regulation, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these pathways can influence cell proliferation, differentiation, migration, and apoptosis, among other cellular processes.

Result of Action

The molecular and cellular effects of CBKinase1_001793’s action depend on its specific interaction with the CK1 isoforms. By modulating the activity of these kinases, the compound can alter the phosphorylation status of key regulatory proteins, leading to changes in various cellular processes such as cell proliferation, differentiation, migration, and apoptosis .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

CBKinase1_001793: plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription, translation, cytoskeletal structure, cell-cell adhesion, and receptor-coupled signal transduction . These interactions are essential for regulating key signaling pathways that are critically involved in cellular processes and tumor progression .

Cellular Effects

The effects of CBKinase1_001793 on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, CBKinase1_001793 has been shown to regulate the replication and transcription of cytorhabdoviruses by phosphorylating a phosphoprotein serine-rich motif . This regulation is crucial for maintaining the balance between virus replication and transcription, thereby affecting the overall cellular response to viral infections .

Molecular Mechanism

At the molecular level, CBKinase1_001793 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to interact with specific phosphorylation residues, thereby mediating the activation and function of various kinases . These interactions are essential for the regulation of downstream signaling specificity and the overall cellular response to external stimuli .

Temporal Effects in Laboratory Settings

The temporal effects of CBKinase1_001793 in laboratory settings include changes in its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s kinase activity can be modulated over time, affecting its overall efficacy and stability .

Dosage Effects in Animal Models

The effects of CBKinase1_001793 vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate cellular processes without causing significant adverse effects . At higher doses, CBKinase1_001793 can induce toxic effects, highlighting the importance of dosage optimization in preclinical studies . These findings are crucial for determining the therapeutic window and safety profile of CBKinase1_001793 in clinical applications .

Metabolic Pathways

CBKinase1_001793: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to activate alternative mitochondrial metabolic pathways, ensuring cellular energy homeostasis during stress conditions . These interactions are essential for maintaining cellular function and survival under adverse conditions .

Transport and Distribution

The transport and distribution of CBKinase1_001793 within cells and tissues are mediated by microtubule-based transport mechanisms . The compound is transported along cytoskeletal filaments by molecular motor proteins, ensuring its proper localization and accumulation within specific cellular compartments . These transport mechanisms are crucial for the compound’s overall efficacy and function within the cellular environment .

Subcellular Localization

CBKinase1_001793: exhibits specific subcellular localization, which is essential for its activity and function. The compound is localized to the plasma membrane, where it interacts with various signaling proteins and receptors . This localization is mediated by specific targeting signals and post-translational modifications, ensuring the compound’s proper function within the cellular environment .

Propiedades

IUPAC Name |

2-(2-nitrophenyl)sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O4S/c16-15(17,18)10-4-3-5-11(8-10)19-14(21)9-25(24)13-7-2-1-6-12(13)20(22)23/h1-8H,9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGATXNVJKCVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B3552953.png)

![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3552958.png)

![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3552964.png)

![N~2~-(3-chloro-4-methylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3552970.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3552974.png)

![2-{[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3552979.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3552987.png)

![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3553001.png)

![N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3553008.png)

![{4-[(4-bromobenzyl)oxy]-3,5-dichlorophenyl}methanol](/img/structure/B3553028.png)

![N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3553038.png)